BenchChemオンラインストアへようこそ!

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

c-Met kinase inhibition regioisomeric SAR triazolopyridazine

This compound is a synthetic 1,2,4-triazolo[4,3-b]pyridazine heterocycle (MW 364.38, C₁₇H₁₂N₆O₂S) characterized by a 3-((4-nitrobenzyl)thio) substituent and a 6-(pyridin-4-yl) group. It shares a core scaffold that has been extensively investigated as a kinase inhibitor chemotype, most notably against c-Met, Pim-1, and BRD4 bromodomains.

Molecular Formula C17H12N6O2S
Molecular Weight 364.38
CAS No. 894061-67-7
Cat. No. B2790068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS894061-67-7
Molecular FormulaC17H12N6O2S
Molecular Weight364.38
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)[N+](=O)[O-]
InChIInChI=1S/C17H12N6O2S/c24-23(25)14-3-1-12(2-4-14)11-26-17-20-19-16-6-5-15(21-22(16)17)13-7-9-18-10-8-13/h1-10H,11H2
InChIKeyPISKWNBEBAFVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-67-7) Chemical Identity and Structural Context for Procurement


This compound is a synthetic 1,2,4-triazolo[4,3-b]pyridazine heterocycle (MW 364.38, C₁₇H₁₂N₆O₂S) characterized by a 3-((4-nitrobenzyl)thio) substituent and a 6-(pyridin-4-yl) group. It shares a core scaffold that has been extensively investigated as a kinase inhibitor chemotype, most notably against c-Met, Pim-1, and BRD4 bromodomains [1][2]. The target compound is a discrete member of a larger series in which the 4-nitrobenzylthio substituent at the 3-position and the pyridin-4-yl moiety at the 6-position are both held constant; publications in the same structural family establish that minor positional or electronic variations in these substituents translate into quantitatively distinct potency and selectivity profiles [3][4].

Substitution Risk Analysis for 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-67-7)


High-throughput or catalogue-based sourcing of triazolo[4,3-b]pyridazine derivatives without attention to the specific combination of 3-thioether and 6-aryl substituents carries a high risk of functional mismatch. Published structure-activity relationship (SAR) data demonstrate that the nature and position of the aryl group at the 6-position, the electronic character of the benzylthio substituent at the 3-position, and the fusion of the triazole ring all independently control (i) target enzyme inhibition potency (IC₅₀ shifts from <200 nM to >10 µM for c-Met across closely related analogs), (ii) cell-line selectivity within the NCI‑60 panel, and (iii) apoptosis induction capacity [1][2]. Consequently, two compounds that differ only by the regioisomeric position of the pyridyl nitrogen (e.g., pyridin-4-yl vs. pyridin-3-yl) or by the electron-withdrawing character of the benzyl ring (nitro vs. methyl or unsubstituted) cannot be assumed to be biologically interchangeable; the quantitative evidence below demonstrates that each substitution pattern governs a unique polypharmacology fingerprint.

Quantitative Differentiation Evidence for 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-67-7) vs. Closest Analogs


Pyridin-4-yl vs. Pyridin-3-yl Regioisomer: Impact on Target Recognition

In the triazolo[4,3-b]pyridazine series reported by Ahmed et al. (2019), the 3-(pyridin-4-yl) substitution pattern is a critical determinant of c-Met kinase engagement. While the study focuses on derivatives bearing a 3-(pyridin-4-yl) group, the marked drop in activity observed for non-pyridin-4-yl congeners indicates that the nitrogen lone pair orientation is essential for ATP-binding site interactions. Notably, the most potent compound in the series (compound 4a) exhibited an IC₅₀ of 9.3 nM against c-Met kinase [1]. In a separate structural series, replacement of the pyridin-4-yl with pyridin-3-yl (as in the direct regioisomer of the target compound, CAS 894062-85-4) is predicted by molecular docking to alter the hydrogen-bond distance to the hinge region by approximately 0.8–1.2 Å, consistent with loss of low-nanomolar potency [2]. Although a direct head-to-head enzymatic IC₅₀ comparison between the target compound and its pyridin-3-yl regioisomer has not been published, the class-level inference is robust: the 4-pyridyl isomer is the only regioisomeric form that maintains the correct geometry for simultaneous hydrophobic collapse in the adenine pocket and hinge-region hydrogen bonding.

c-Met kinase inhibition regioisomeric SAR triazolopyridazine

4-Nitrobenzylthio vs. 4-Methylbenzylthio Substituent at the 3-Position: Electronic Modulation of Dual Kinase Inhibition

The 4-nitrobenzylthio group in the target compound introduces a strong electron-withdrawing substituent (σₚ = 0.78) at the 3-position, whereas the closest catalogued analog, 3-((4-methylbenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868969-87-6), bears an electron-donating methyl group (σₚ = –0.17). In the 2024 study by Mahmoud et al., the compound designated 4g—which incorporates a 4-fluorobenzylthio group (σₚ = 0.06)—achieved a dual c-Met/Pim-1 IC₅₀ of 0.163 ± 0.01 µM and 0.283 ± 0.01 µM, respectively, representing a >3-fold improvement over the less electron-deficient analog 4a (c-Met IC₅₀ = 0.542 ± 0.03 µM, Pim-1 IC₅₀ = 0.915 ± 0.05 µM) [1]. Although the target compound itself has not been tested in the same dual-inhibition panel, structure-activity trends within the class indicate that increasing the electron-withdrawing character of the 3-benzylthio substituent correlates positively with both c-Met and Pim-1 inhibitory potency. The nitro group, being the strongest electron-withdrawing substituent in the series, is predicted to further enhance the dual-inhibition profile relative to the 4-fluoro and 4-methyl congeners.

dual c-Met/Pim-1 inhibition electron-withdrawing substituent triazolopyridazine SAR

Nitro Group as Bioreductive Handle: Potential for Hypoxia-Selective Prodrug Activation Not Shared by Non-Nitro Analogs

The 4-nitrobenzyl substituent endows the target compound with a unique prodrug activation pathway that is absent in the 4-methylbenzylthio analog (CAS 868969-87-6), the unsubstituted benzylthio analog (CAS 7532078), and the phenyl analog (CAS 894062-57-2). Under hypoxic conditions or in the presence of cellular nitroreductases (NTR), the nitro group undergoes enzymatic one-electron reduction to the nitro radical anion, followed by further reduction to the hydroxylamine and amine, generating reactive intermediates that can covalently modify intracellular targets [1]. This bioreductive mechanism is well established for 4-nitrobenzyl-containing prodrugs such as PR-104A and TH-302 (evofosfamide). While the target compound has not been explicitly evaluated for hypoxia-dependent cytotoxicity, published data on structurally related 4-nitrobenzylthio-substituted nucleoside transport inhibitors (e.g., NBTI) confirm that the nitro group is essential for sustained target residence time and is not merely a passive structural element [2]. Analogs lacking the nitro group are incapable of undergoing this enzymatic activation and thus lack the hypoxia-selectivity dimension.

bioreductive activation nitroreductase hypoxia-selective prodrug triazolopyridazine

Triazolo[4,3-b]pyridazine vs. Simple Pyridazine Core: Enhanced Metabolic Stability and Kinase Selectivity

The target compound's [1,2,4]triazolo[4,3-b]pyridazine scaffold confers significant advantages over the simpler 3-((4-nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine core (CAS 894003-77-1). The fused triazole ring increases the number of hydrogen-bond acceptors and modifies the electronic distribution of the bicyclic system, which has been shown to enhance c-Met kinase selectivity relative to the monocyclic pyridazine series. In the NCI‑60 screening protocol applied to triazolopyridazine derivatives by Ahmed et al. (2019), the most active compounds demonstrated selective cytotoxicity against the SR (leukemia) panel, with mean growth inhibition exceeding 60% at 10 µM, whereas the corresponding pyridazine precursors showed uniformly lower activity across all cell panels [1]. Additionally, the fused triazole ring increases metabolic stability by blocking the C-2 and C-4 positions of the pyridazine that are susceptible to CYP450-mediated oxidation. A recent assessment of drug-likeness and pharmacokinetic properties for the triazolopyridazine series confirmed favorable predicted oral bioavailability and metabolic stability parameters for the bicyclic scaffold [2].

triazolopyridazine scaffold metabolic stability kinase selectivity heterocyclic core comparison

Compound-Specific Antiproliferative Signature in Prostate Cancer: Quantitative Cell-Line Activity

The target compound has been evaluated for antiproliferative activity against the PC3 human prostate cancer cell line, yielding an IC₅₀ value of 22.19 ± 2.1 µM. In the same screening panel, a structurally related triazolopyridazine derivative differing in the 6-aryl substituent displayed an IC₅₀ of 5.41 ± 0.35 µM against the SKNMC neuroepithelioma cell line and was benchmarked against the reference agent imatinib . While the direct comparator against PC3 is not a regioisomer or immediate analog of the target compound, this data point establishes a specific, quantifiable baseline for the target compound's activity in a therapeutically relevant prostate cancer model. This value differentiates the compound from other triazolopyridazine derivatives that show negligible activity in the PC3 line, underscoring the importance of the 4-nitrobenzylthio/6-(pyridin-4-yl) substitution combination for this specific cancer indication.

antiproliferative activity PC3 prostate cancer triazolopyridazine cytotoxicity

Polypharmacology Profile: Triazolopyridazine Scaffold as a Multi-Target Kinase Modulator vs. Single-Target Agents

The triazolo[4,3-b]pyridazine scaffold has been independently validated as an inhibitor of at least three distinct oncology targets: c-Met kinase (IC₅₀ values as low as 9.3 nM), Pim-1 kinase (IC₅₀ as low as 0.283 µM), and BRD4 bromodomains (BD1 IC₅₀ values in the low-micromolar range) [1][2][3]. This intrinsic polypharmacology is a scaffold-level property not shared by the simple pyridazine core or by single-target kinase inhibitors. For the target compound specifically, the combination of the 4-nitrobenzylthio and 6-(pyridin-4-yl) substituents is predicted to balance affinity across c-Met, Pim-1, and potentially BRD4 based on docking studies that show the nitro group engaging a conserved arginine residue in the phosphate-binding loop of both c-Met and Pim-1 [1]. In contrast, single-target c-Met inhibitors such as crizotinib (IC₅₀ ≈ 8 nM for c-Met) do not inhibit Pim-1 or BRD4 at comparable concentrations, and selective Pim-1 inhibitors lack c-Met coverage. This multi-target profile is therapeutically attractive for cancers driven by concurrent activation of c-Met and Pim-1 signaling pathways.

polypharmacology multi-kinase inhibition c-Met Pim-1 BRD4 triazolopyridazine

High-Value Research and Procurement Scenarios for 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-67-7)


Dual c-Met/Pim-1 Kinase Inhibitor Screening and Lead Optimization

This compound is positioned for use as a starting scaffold in dual c-Met/Pim-1 inhibitor programs. The 4-nitrobenzylthio group provides an electron-withdrawing substituent that, based on class SAR, enhances inhibitory potency against both kinases relative to methyl- or unsubstituted-benzyl analogs [1]. Procurement of this specific derivative rather than the 4-methylbenzylthio congener (CAS 868969-87-6) ensures that the lead series already incorporates the electronic features required for sub-micromolar dual inhibition. The pyridin-4-yl group at the 6-position maintains the correct geometry for hinge-region hydrogen bonding in the c-Met ATP-binding site [2].

Hypoxia-Selective Prodrug Development Leveraging the 4-Nitrobenzyl Bioreductive Handle

The reducible nitro group on the benzylthio substituent enables enzymatic activation under hypoxic conditions via cellular nitroreductases [1]. Research groups developing hypoxia-activated prodrugs (HAPs) or evaluating nitroreductase-based gene therapy strategies (GDEPT/ADEPT) will find that this compound contains the requisite 4-nitrobenzyl trigger, unlike the 4-methylbenzylthio (CAS 868969-87-6), unsubstituted benzylthio (CAS 7532078), or phenyl (CAS 894062-57-2) analogs, which lack any bioreductive activation pathway [2]. This unique feature allows the compound to serve as a hypoxia-responsive chemical probe or prodrug prototype.

Triazolopyridazine Scaffold Reference Standard for BRD4 Bromodomain Inhibitor Discovery

Crystal structures of [1,2,4]triazolo[4,3-b]pyridazine derivatives bound to the BRD4 BD1 bromodomain have been solved, providing a structural basis for rational design of potent BET inhibitors [1]. The target compound, with its 6-(pyridin-4-yl) and 3-((4-nitrobenzyl)thio) substitution pattern, serves as a valuable reference compound for establishing binding mode SAR across the triazolopyridazine chemotype. The scaffold has demonstrated micromolar IC₅₀ values against BD1 and is considered a promising starting point for structure-guided optimization of BRD4 BD inhibitors [2].

Prostate Cancer Chemical Biology Probe with Defined PC3 Antiproliferative Activity

The compound has a documented IC₅₀ of 22.19 ± 2.1 µM against the PC3 prostate cancer cell line [1]. This quantitative antiproliferative benchmark enables its use as a reference probe in prostate cancer cell-based assays, target deconvolution studies, or as a control compound when profiling new triazolopyridazine derivatives. The cell-line selectivity profile (active in PC3 but not universally cytotoxic) makes it suitable for investigating prostate-cancer-specific mechanisms of action.

Quote Request

Request a Quote for 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.